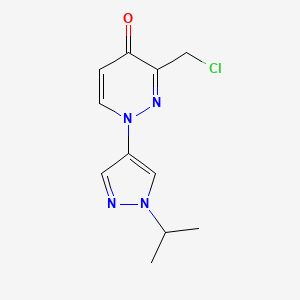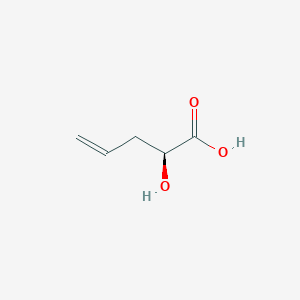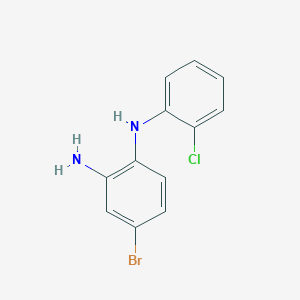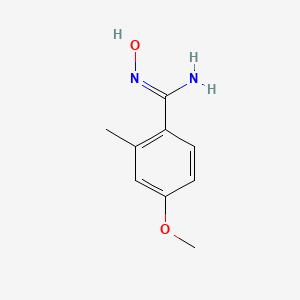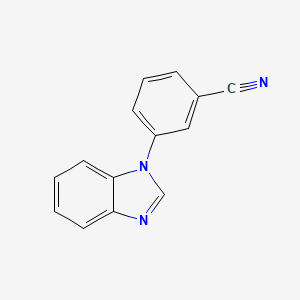
3-(1H-benzimidazol-1-yl)Benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-1-yl)Benzonitrile is a heterocyclic compound that features a benzimidazole moiety fused with a benzonitrile group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole ring system is a privileged structure in medicinal chemistry due to its association with a wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)Benzonitrile typically involves the condensation of o-phenylenediamine with benzonitrile under specific reaction conditions. One common method involves the use of a catalyst such as copper chloride (CuCl) and a ligand like N,N,N’,N’-tetramethylethylenediamine (TMEDA) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
3-(1H-benzimidazol-1-yl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
3-(1H-benzimidazol-1-yl)Benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
作用機序
The mechanism of action of 3-(1H-benzimidazol-1-yl)Benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
類似化合物との比較
Similar Compounds
- 4-(1H-benzimidazol-1-yl)benzonitrile
- 1-(4-(2H-tetrazol-5-yl)phenyl)-1H-benzimidazole
- 4-(1H-benzimidazol-1-yl)benzoic acid
Comparison
3-(1H-benzimidazol-1-yl)Benzonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
CAS番号 |
25699-94-9 |
|---|---|
分子式 |
C14H9N3 |
分子量 |
219.24 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-3-5-12(8-11)17-10-16-13-6-1-2-7-14(13)17/h1-8,10H |
InChIキー |
ATUPUCFKLIDOKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


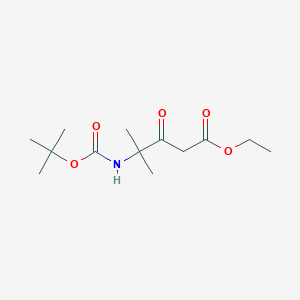

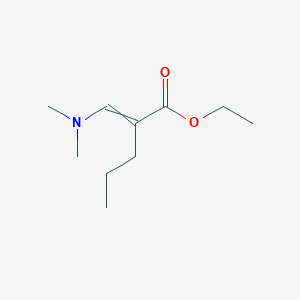

![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
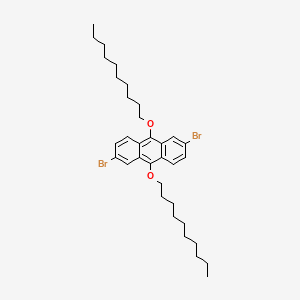
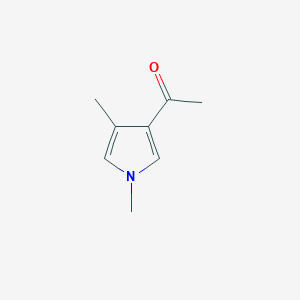
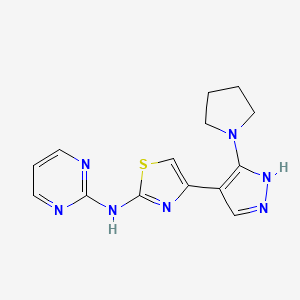
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
